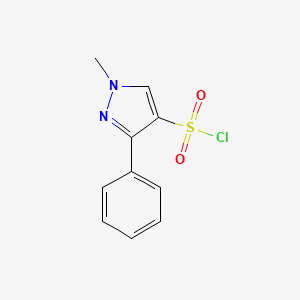
1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the empirical formula C4H5ClN2O2S . It is a part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCn1cc (cn1)S (Cl) (=O)=O . The InChI key for this compound is RDAVKKQKMLINOH-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Catalytic Applications
- Ionic Liquid Synthesis : A study by Moosavi‐Zare et al. (2013) explored the synthesis and characterization of a novel ionic liquid, 1-sulfopyridinium chloride, and its use as a catalyst for tandem Knoevenagel–Michael reactions involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aldehydes. This research demonstrates the potential of related pyrazole compounds in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).
Synthesis of New Heterocyclic Compounds
- Antimicrobial Heterocycles : El‐Emary et al. (2002) investigated the synthesis of new heterocyclic compounds based on 3-methyl 1-phenyl-5-amino pyrazole treated with various reagents, including sulfonyl chlorides. The study highlights the utility of pyrazole derivatives in creating potentially antimicrobial substances (El‐Emary et al., 2002).
- Sulfamoyl Moiety Incorporation : Darwish et al. (2014) aimed to synthesize heterocyclic compounds incorporating a sulfamoyl moiety, which is relevant for antimicrobial applications. This indicates the importance of sulfonamide derivatives in medicinal chemistry (Darwish et al., 2014).
Insecticidal Applications
- GABA-gated Chloride Channel Inhibition : A study by Cole et al. (1993) on the action of phenylpyrazole insecticides reveals their target as the GABA-gated chloride channel. This research suggests the potential role of pyrazole derivatives in developing insecticides (Cole et al., 1993).
Organic Synthesis
- Sulfonamide Derivatives Synthesis : The synthesis of 4-amino-1H-pyrazoles sulfonylated with p-toluenesulfonyl chloride was detailed by Povarov et al. (2017), showcasing the utility of pyrazole compounds in organic synthesis (Povarov et al., 2017).
Pharmaceutical Research
- Cyclooxygenase-2 Inhibitors : Penning et al. (1997) discussed the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives as cyclooxygenase-2 inhibitors, an important aspect in pharmaceutical research, indicating the relevance of pyrazole derivatives in drug development (Penning et al., 1997).
Safety and Hazards
The safety data sheet for a similar compound, “1-Methyl-1H-pyrazole-4-sulfonyl chloride”, indicates that it is classified as a skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Direcciones Futuras
As an important intermediate compound, “1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride” has potential applications in the synthesis of peptides and other organic synthetic chemistry applications . The future directions of research could involve exploring these applications further and developing new synthetic methodologies to expand the application of this class of compounds .
Propiedades
IUPAC Name |
1-methyl-3-phenylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-9(16(11,14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYDDIQSIDVNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

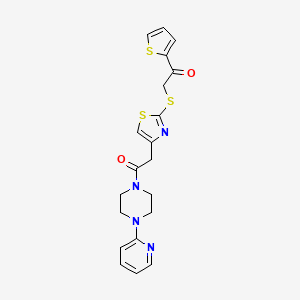
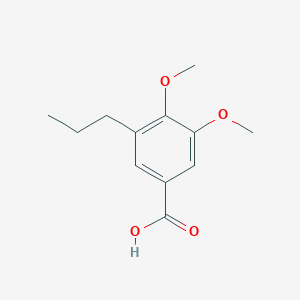

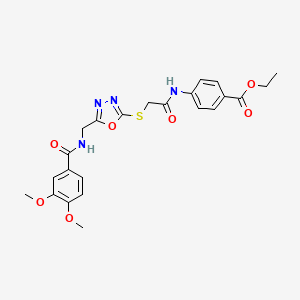
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)
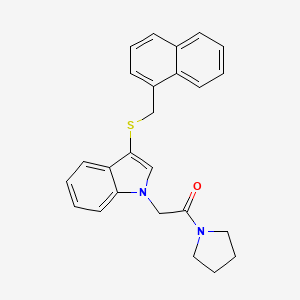
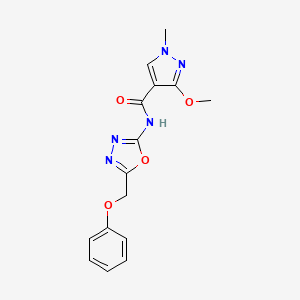
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2845097.png)
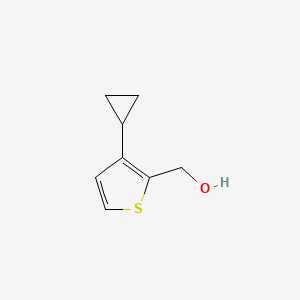
![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)
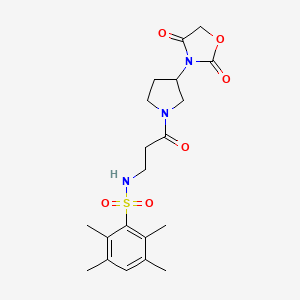
![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)
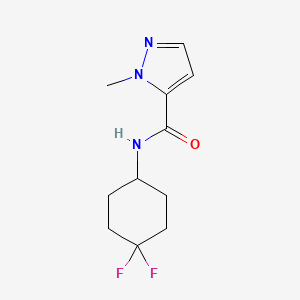
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)